Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate
Overview
Description
Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with methyl 3-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Trifluoromethylphenol: A simpler compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness: Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is unique due to its combination of an amino group, a trifluoromethyl group, and a benzoate ester. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-10(7-9)22-11-5-6-13(19)12(8-11)15(16,17)18/h2-8H,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYAOGNHYCREFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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